
Serrawettin W2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Serrawettin W2 is an extracellular cyclic lipopeptide which promotes flagellum-dependent & -independent spreading growth of Serratia marcescens.
科学的研究の応用
Antibacterial Properties
Mechanism of Action
Serrawettin W2 exhibits remarkable antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with hospital-acquired infections. Research indicates that this compound disrupts the bacterial cell membrane, leading to membrane lesions and subsequent leakage of intracellular components, which ultimately results in cell death . This mechanism is crucial in combating antibiotic-resistant strains of bacteria.
Efficacy Against Other Pathogens
In addition to Staphylococcus aureus, this compound has shown effectiveness against a range of other Gram-positive bacteria, including Enterococcus faecalis, Listeria monocytogenes, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria range from 6.3 to 31.3 µg/mL . However, it is less effective against Gram-negative bacteria, indicating a specific targeting mechanism that could be beneficial in clinical settings.
Cytotoxicity and Safety
Studies have demonstrated that this compound exhibits low to moderate cytotoxicity towards mammalian cells, making it a promising candidate for therapeutic use. For instance, its cytotoxicity was assessed using the Chinese hamster ovarian (CHO) cell line, where it showed significantly lower toxicity compared to traditional antibiotics like emetine . This safety profile is critical for its potential application in human medicine.
Case Studies
Case Study 1: Efficacy Against Staphylococcus aureus
A study conducted by Dr. Tanya Decker at Stellenbosch University revealed that this compound effectively targets the cell membrane of Staphylococcus aureus, causing rapid membrane depolarization and increased permeability. The study utilized scanning electron microscopy to confirm the formation of lesions on bacterial cells within an hour of exposure . This rapid action highlights its potential as an effective treatment for acute infections.
Case Study 2: Antimicrobial Activity Against Fungi
Further research has indicated that this compound also possesses antifungal properties. It was purified from Serratia marcescens YD25T and tested against various pathogenic fungi, demonstrating potent antimicrobial activity alongside antitumor effects against HeLa cells . This dual action opens avenues for its use not only as an antibacterial agent but also in oncology.
Comparative Data Table
Pathogen | MIC (µg/mL) | Effectiveness |
---|---|---|
Staphylococcus aureus | 6.3 - 31.3 | High |
Enterococcus faecalis | 10 - 20 | Moderate |
Listeria monocytogenes | 15 - 25 | Moderate |
Bacillus subtilis | 20 - 30 | Moderate |
Fungal Pathogens | Variable | Potent |
特性
CAS番号 |
140909-80-4 |
---|---|
分子式 |
C38H61N5O9 |
分子量 |
731.9 g/mol |
IUPAC名 |
(3S,6R,12S,15R)-6-benzyl-3-[(2S)-butan-2-yl]-19-heptyl-9-[(1R)-1-hydroxyethyl]-12-(hydroxymethyl)-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C38H61N5O9/c1-7-9-10-11-15-18-27-21-31(46)39-28(19-23(3)4)34(47)41-30(22-44)36(49)43-33(25(6)45)37(50)40-29(20-26-16-13-12-14-17-26)35(48)42-32(24(5)8-2)38(51)52-27/h12-14,16-17,23-25,27-30,32-33,44-45H,7-11,15,18-22H2,1-6H3,(H,39,46)(H,40,50)(H,41,47)(H,42,48)(H,43,49)/t24-,25+,27?,28+,29+,30-,32-,33?/m0/s1 |
InChIキー |
JJJUZZODDZXKCZ-OTZXHEQNSA-N |
SMILES |
CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)C(C)O)CO)CC(C)C |
異性体SMILES |
CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)[C@@H](C)CC)CC2=CC=CC=C2)[C@@H](C)O)CO)CC(C)C |
正規SMILES |
CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)C(C)O)CO)CC(C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Serrawettin W2; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。